4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide
Overview
Description
4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core substituted with iodine, methyl, and pentafluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would likely be optimized for cost-effectiveness and environmental safety, utilizing advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can form new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-iodo-1-methyl-1H-pyrazole: Shares the pyrazole core but lacks the pentafluorobenzyl group.
1-methyl-4-iodo-1H-pyrazole: Similar structure but different substitution pattern.
Uniqueness
4-iodo-1-methyl-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide is unique due to the presence of both iodine and pentafluorobenzyl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other compounds, making it a valuable subject for research .
Properties
IUPAC Name |
4-iodo-1-methyl-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5IN5O/c1-25-5-7(21)14(24-25)15(27)22-8-2-3-26(23-8)4-6-9(16)11(18)13(20)12(19)10(6)17/h2-3,5H,4H2,1H3,(H,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGAMHTXAUBCSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5IN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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